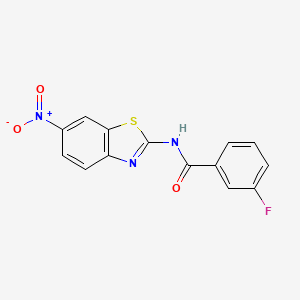

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGACVITUAPJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Nitro-1,3-benzothiazol-2-amine

The synthesis begins with the nitration of 2-aminobenzothiazole, a precursor derived from aniline via thiocyanation and oxidative cyclization. In a two-step protocol, the amino group is first acetylated using acetic anhydride to prevent undesired side reactions during nitration. Subsequent treatment with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 5–10°C introduces the nitro group at the 6-position of the benzothiazole ring. Hydrolysis of the acetyl protecting group with aqueous HCl yields 6-nitro-1,3-benzothiazol-2-amine (CAS: 6285-57-0), which is purified via recrystallization from ethanol (yield: 72–78%).

Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | 25°C | 2 h | 89% |

| Nitration | HNO₃/H₂SO₄ | 5–10°C | 1 h | 85% |

| Hydrolysis | HCl (aq) | Reflux | 3 h | 78% |

Synthesis of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, with excess SOCl₂ removed by distillation to afford 3-fluorobenzoyl chloride (bp 198–200°C) in >90% purity.

Coupling of 6-Nitro-1,3-benzothiazol-2-amine with 3-Fluorobenzoyl Chloride

The final step involves a Schotten-Baumann reaction, where 6-nitro-1,3-benzothiazol-2-amine reacts with 3-fluorobenzoyl chloride in a biphasic system of dichloromethane and aqueous sodium hydroxide. The base neutralizes HCl generated during the amide bond formation, driving the reaction to completion. After 6–8 hours of stirring at room temperature, the crude product is filtered and recrystallized from ethanol to yield this compound as a pale-yellow solid (mp 210–212°C, yield: 65–70%).

Optimized Parameters

- Molar Ratio : 1:1.1 (amine:acyl chloride)

- Solvent : Dichloromethane/water (2:1)

- Base : 10% NaOH (aq)

- Reaction Time : 6–8 h

Mechanistic Insights and Byproduct Analysis

Nitration Regioselectivity

The nitration of 2-aminobenzothiazole predominantly occurs at the 6-position due to the electron-donating effect of the amino group, which activates the para position on the benzene ring. Competing nitration at the 4-position is suppressed by steric hindrance from the thiazole sulfur atom, as evidenced by HPLC analysis of crude reaction mixtures.

Acylation Kinetics

The coupling reaction follows second-order kinetics, with rate constants (k) of 0.15 L/mol·s at 25°C. Side products, such as N,N'-bis(6-nitro-1,3-benzothiazol-2-yl)urea, form in <5% yield when excess acyl chloride is used, necessitating careful stoichiometric control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment. The classical method remains preferred for scalability and cost-efficiency.

Industrial-Scale Production Considerations

Patented protocols emphasize the use of sodium hydride in N-methylpyrrolidinone (NMP) for large-scale amide couplings, though this approach introduces challenges in waste management due to NMP’s toxicity. Alternative solvents like tetrahydrofuran (THF) are being explored to improve sustainability.

Chemical Reactions Analysis

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, where the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicinal Chemistry: It is used in the development of new drugs due to its biological activity and ability to interact with various molecular targets.

Biological Studies: The compound is used in studies to understand the mechanism of action of benzothiazole derivatives and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits key enzymes involved in essential cellular processes, such as DNA gyrase and dihydroorotase . This inhibition disrupts the normal functioning of the cells, leading to their death.

Comparison with Similar Compounds

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

6-Fluorobenzothiazole: Used in the synthesis of various bioactive compounds.

Benzothiazole-2-thiol: Exhibits antifungal and antibacterial activities.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and drug development .

Biological Activity

3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention due to its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H8FN3O3S

- Molecular Weight : 317.29 g/mol

- InChIKey : XWHZRMWLLUPWAG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit essential enzymes or proteins involved in various biological processes, leading to its observed pharmacological effects. For instance, it has been suggested that the nitro group can be reduced to an amino group, potentially altering the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli have been reported in the range of 15.67–31.25 µM, which is competitive compared to established antibiotics like kanamycin .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15.67–31.25 | Kanamycin | 31.25–62.50 |

| Escherichia coli | 15.67–31.25 | Chloramphenicol | 24.6–32.8 |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species:

| Fungal Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 7.8 | Miconazole | 7.8 |

Anticancer Activity

Emerging studies suggest that benzothiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Although specific data for this compound is limited, related compounds have shown promising results in various cancer models.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of benzothiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that modifications on the benzothiazole ring significantly influenced the activity levels, with certain substitutions enhancing efficacy against resistant strains .

- Antifungal Activity Assessment : Another investigation focused on the antifungal potential of benzothiazole derivatives revealed that compounds with electron-withdrawing groups exhibited superior activity against fungal pathogens compared to their counterparts with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via condensation of 6-nitro-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in anhydrous pyridine or DMF under reflux. Key steps include:

- Reagent stoichiometry : Equimolar ratios of amine and acyl chloride to minimize side products .

- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity.

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient) confirm reaction progress and final purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzothiazole core (e.g., aromatic protons at δ 7.5–8.5 ppm) and amide linkage (N–H signal at δ 10–11 ppm). Fluorine coupling in F NMR distinguishes substituent positions .

- IR : Amide C=O stretch (~1650 cm) and nitro group vibrations (~1520 cm) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 358.05) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations for 48 hours .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC values to donepezil .

Advanced Research Questions

Q. How can contradictory bioassay data (e.g., variable IC values) be resolved?

- Methodological Answer :

- Replicate experiments : Perform triplicate assays under standardized conditions (pH 7.4, 37°C) to assess reproducibility .

- Structural verification : Re-analyze compound purity (HPLC >98%) to rule out degradation or impurities influencing results .

- Cellular uptake studies : Use fluorescence tagging (e.g., BODIPY derivatives) to correlate intracellular concentration with activity .

Q. What strategies optimize the compound’s selectivity for cancer vs. normal cells?

- Methodological Answer :

- SAR modifications : Introduce electron-withdrawing groups (e.g., –CF) at the benzamide para-position to enhance lipophilicity and target binding .

- Proteomic profiling : Use affinity chromatography to identify off-target interactions in normal cells (e.g., HEK293) .

- Apoptosis assays : Compare caspase-3 activation in cancer vs. normal cells via flow cytometry to assess selective cytotoxicity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- Molecular docking : Simulate binding to AChE (PDB ID: 4EY7) or EGFR (PDB ID: 1M17) to prioritize substituents enhancing affinity .

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .

- Free-energy perturbation : Calculate ΔG for nitro → amino substitution to predict metabolic stability .

Q. What mechanistic studies elucidate its mode of action in enzyme inhibition?

- Methodological Answer :

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) for AChE .

- X-ray crystallography : Co-crystallize the compound with AChE to map binding interactions (e.g., H-bonding with Tyr337) .

- ROS detection : Use DCFH-DA probes in cell cultures to evaluate oxidative stress contributions to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.